(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)triphenyl-phosphonium-d7 Bromide typically involves the reaction of triphenylphosphine with a deuterated alkyl halide. For instance, triphenylphosphine can react with deuterated 3-methylbutyl bromide under controlled conditions to form the desired phosphonium salt . The reaction is usually carried out in a polar solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of phosphonium salts like this compound often involves large-scale batch reactions. The process includes the careful addition of reagents, maintaining specific temperatures, and ensuring the purity of the final product through multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride or butyllithium, which facilitate the formation of ylides. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Wittig reactions, the compound can form alkenes by reacting with carbonyl compounds .
Scientific Research Applications
(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Proteomics Research: The deuterated nature of the compound makes it useful in mass spectrometry for studying protein structures and interactions.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)triphenyl-phosphonium-d7 Bromide involves the formation of ylides, which are key intermediates in Wittig reactions. The phosphonium salt reacts with a strong base to form the ylide, which then reacts with carbonyl compounds to form alkenes . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but lacks the deuterated alkyl group.
Ethyltriphenylphosphonium Bromide: Another similar compound used in organic synthesis, particularly in the formation of ethylidene groups.
Uniqueness
(3-Methylbutyl)triphenyl-phosphonium-d7 Bromide is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry and other analytical techniques where isotopic labeling is beneficial .
Properties
Molecular Formula |
C23H26BrP |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
triphenyl-[3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butyl]phosphanium;bromide |
InChI |
InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,20D; |
InChI Key |
GZLGTVRDLCJQTO-OMVHPOPLSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])[2H].[Br-] |
Canonical SMILES |
CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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